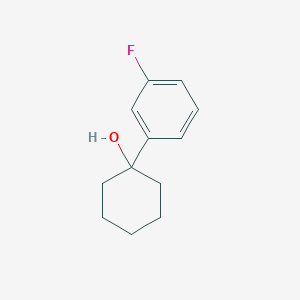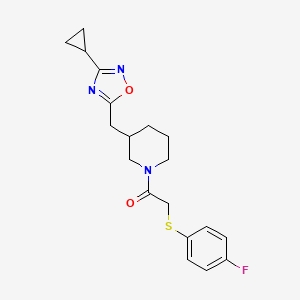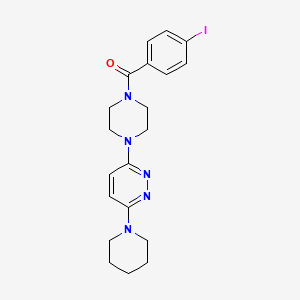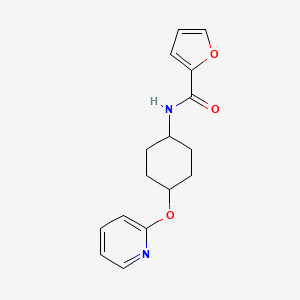![molecular formula C20H18ClN3O3 B2438737 N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-1-(2-METHYLPHENYL)-6-OXO-16-DIHYDROPYRIDAZINE-3-CARBOXAMIDE CAS No. 1004384-08-0](/img/structure/B2438737.png)
N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-1-(2-METHYLPHENYL)-6-OXO-16-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-1-(2-METHYLPHENYL)-6-OXO-16-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methoxy group, and a dihydropyridazine ring. Its molecular formula is C18H18ClN3O2, and it has a molecular weight of approximately 343.81 g/mol.
准备方法
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-1-(2-METHYLPHENYL)-6-OXO-16-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as chlorophenylmethyl chloride, methoxybenzaldehyde, and hydrazine derivatives. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反应分析
N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-1-(2-METHYLPHENYL)-6-OXO-16-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols. These reactions can lead to the formation of substituted derivatives with different functional groups.
科学研究应用
N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-1-(2-METHYLPHENYL)-6-OXO-16-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-1-(2-METHYLPHENYL)-6-OXO-16-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-1-(2-METHYLPHENYL)-6-OXO-16-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-CHLOROPHENYL)-4-(METHYL((4-METHYLPHENYL)SULFONYL)AMINO)BUTANAMIDE: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.
2-AMINOPYRIMIDINE DERIVATIVES: These compounds share some structural similarities but have different functional groups and applications.
INDOLE DERIVATIVES: Indole derivatives have a different core structure but may exhibit similar biological activities.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-13-5-3-4-6-16(13)24-18(25)11-17(27-2)19(23-24)20(26)22-12-14-7-9-15(21)10-8-14/h3-11H,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWYBEUVHMTOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide](/img/structure/B2438658.png)
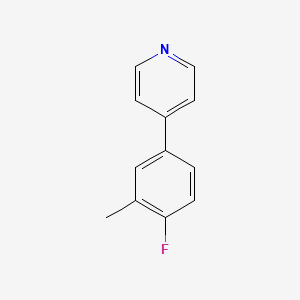
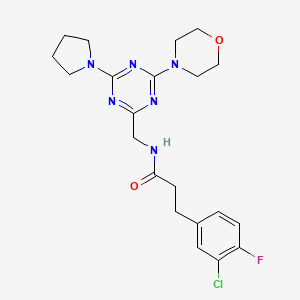
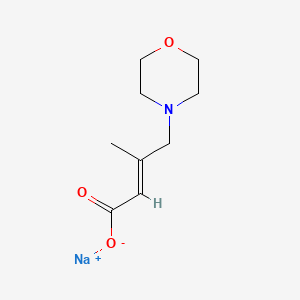

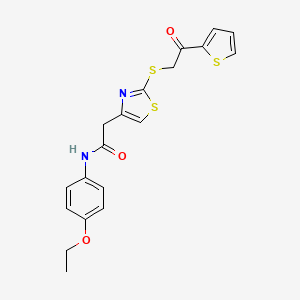
![1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea](/img/structure/B2438668.png)
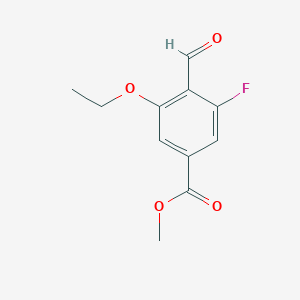
![N1-cycloheptyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2438671.png)
